molecular formula C8H9F2N B1603352 Benzeneethanamine, 2,3-difluoro- CAS No. 311346-59-5

Benzeneethanamine, 2,3-difluoro-

Cat. No. B1603352
M. Wt: 157.16 g/mol
InChI Key: WDHGQWFEKPJRJW-UHFFFAOYSA-N
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Description

“Benzeneethanamine, 2,3-difluoro-” is a chemical compound with a molecular formula of C8H9F2N . It’s also known by other names such as “2-(3,4-Difluorophenyl)ethan-1-amine” and "2-(3,4-Difluorophenyl)ethylamine" .


Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, 2,3-difluoro-” consists of a benzene ring substituted with two fluorine atoms at the 3rd and 4th positions and an ethanamine group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzeneethanamine, 2,3-difluoro-” such as melting point, boiling point, density, and solubility are not explicitly mentioned in the available resources .

Safety And Hazards

The safety and hazards associated with “Benzeneethanamine, 2,3-difluoro-” are not detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for “Benzeneethanamine, 2,3-difluoro-” could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. A computational and molecular docking study has suggested the potential of similar compounds as anticancer agents .

properties

IUPAC Name

2-(2,3-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGQWFEKPJRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591597
Record name 2-(2,3-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, 2,3-difluoro-

CAS RN

311346-59-5
Record name 2-(2,3-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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